molecular formula C15H10BrClN2O B2981611 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-46-8

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone

Katalognummer: B2981611
CAS-Nummer: 302913-46-8
Molekulargewicht: 349.61
InChI-Schlüssel: VGSDNIQAOQFDMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C15H10BrClN2O and its molecular weight is 349.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazolinone core characterized by a fused benzene and pyrimidine ring system. The presence of halogen substituents, specifically bromine at the 6-position and a chlorobenzyl group at the 3-position, plays a critical role in its biological activity. The molecular formula is C15H12BrClN2O, with a molecular weight of approximately 365.61 g/mol.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit notable anti-inflammatory and analgesic effects. These compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway, thereby reducing pain responses in various experimental models.

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Quinazolinones have shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms. For instance, some derivatives have been reported to exert cytotoxic effects against specific cancer cell lines by interfering with cell cycle progression and promoting programmed cell death .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. The following table summarizes some related compounds and their biological activities:

Compound NameStructure HighlightsBiological Activity
6-Bromo-3-(4-chlorophenyl)-4(3H)-quinazolinoneSimilar bromination at position 6; different phenyl substitutionAnti-inflammatory, analgesic
6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinoneHydroxy group at position 3; different phenyl substitutionAnticancer activity
6-Bromo-2-phenyl-4(3H)-quinazolinoneNo chlorobenzyl group; simpler structureBroad spectrum biological activity

This table illustrates how variations in substitution patterns influence the pharmacological properties of quinazolinones.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of quinazolinones demonstrated that specific derivatives significantly inhibited the growth of A549 lung cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study, the anti-inflammatory effects of various quinazolinone derivatives were assessed using animal models. Results indicated that certain compounds exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting their potential as safer alternatives for pain management .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving reactions with aromatic aldehydes in the presence of anhydrous ammonium acetate. The choice of synthetic route may depend on the desired substitution pattern and specific biological targets.

Wissenschaftliche Forschungsanwendungen

Biological Activities

6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Quinazolinone derivatives are known for various medicinal properties, such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities, making them valuable intermediates in organic synthesis .

1. Anti-inflammatory and Analgesic Properties:
Research indicates that quinazolinone derivatives, including this compound, exhibit anti-inflammatory and analgesic effects. These compounds can inhibit cyclooxygenase enzymes, crucial in the inflammatory pathway, reducing pain responses. Certain quinazolinone derivatives have shown better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting they could be safer alternatives for pain management.

2. Anticancer Activity:
The anticancer potential of this compound has been highlighted in several studies. Quinazolinones have demonstrated efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, such as interfering with cell cycle progression and promoting programmed cell death.

3. Antimicrobial Activity:
this compound has been evaluated for its antimicrobial properties. Studies have shown that quinazolinone derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. Variations in substitution patterns influence the pharmacological properties of quinazolinones.

Table: Examples of Quinazolinone Derivatives and Their Biological Activities

Compound NameStructure HighlightsBiological Activity
6-Bromo-3-(4-chlorophenyl)-4(3H)-quinazolinoneSimilar bromination at position 6; different phenyl substitutionAnti-inflammatory, analgesic
6-Bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinoneHydroxy group at position 3; different phenyl substitutionAnticancer activity
6-Bromo-2-phenyl-4(3H)-quinazolinoneNo chlorobenzyl group; simpler structureBroad spectrum biological activity

Case Studies

1. Anticancer Efficacy:
A study demonstrated that specific quinazolinone derivatives significantly inhibited the growth of A549 lung cancer cells. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Eigenschaften

IUPAC Name

6-bromo-3-[(2-chlorophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSDNIQAOQFDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302913-46-8
Record name 6-BROMO-3-(2-CHLOROBENZYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.